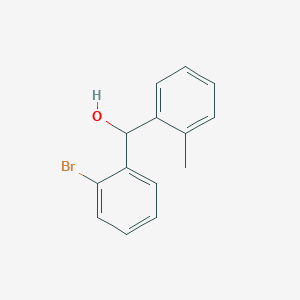

(2-Bromophenyl)(o-tolyl)methanol

Description

(2-Bromophenyl)(o-tolyl)methanol is a diarylmethanol derivative featuring a bromine atom at the 2-position of one phenyl ring and an o-tolyl group (2-methylphenyl) attached to the central methanol moiety. This compound is of interest due to its structural complexity, which combines steric hindrance from the o-tolyl group and electronic effects from the bromine substituent. Potential applications span antimicrobial agents, materials science, and fluorescent probes, inferred from structurally related compounds .

Propriétés

IUPAC Name |

(2-bromophenyl)-(2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDULRUPNYFZANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(o-tolyl)methanol typically involves the reaction of 2-bromobenzaldehyde with o-tolylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol. The reaction conditions generally include:

Solvent: Diethyl ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 2-bromobenzaldehyde, o-tolylmagnesium bromide, and an acid for protonation

Industrial Production Methods

Industrial production of (2-Bromophenyl)(o-tolyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromophenyl)(o-tolyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: (2-Bromophenyl)(o-tolyl)ketone or (2-Bromophenyl)(o-tolyl)aldehyde

Reduction: (2-Phenyl)(o-tolyl)methanol

Substitution: (2-Aminophenyl)(o-tolyl)methanol or (2-Thiophenyl)(o-tolyl)methanol

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that compounds similar to (2-Bromophenyl)(o-tolyl)methanol exhibit promising antimicrobial properties. For instance, derivatives of substituted phenylmethanols have been studied for their effectiveness against various pathogens, including fungi and bacteria. A study indicated that modifications in the molecular structure could enhance selectivity and potency against fungal targets, which is crucial for developing new antifungal agents .

Case Study: Fungal Selectivity

In a comparative analysis of compounds bearing different substituents, it was found that those with ortho-substituents, like (2-Bromophenyl)(o-tolyl)methanol, often displayed improved selectivity for fungal targets while maintaining low toxicity to human cells. This property is essential in the design of antifungal therapies .

Synthetic Applications

2.1 Chiral Ligands in Asymmetric Synthesis

(2-Bromophenyl)(o-tolyl)methanol serves as a chiral ligand in various asymmetric synthesis reactions. Its application as a ligand has been documented in the synthesis of complex organic molecules, where it aids in achieving high enantioselectivity. The compound's ability to form stable complexes with metal catalysts enhances reaction efficiency and selectivity .

Data Table: Enantioselectivity of Reactions Using (2-Bromophenyl)(o-tolyl)methanol

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Arylation-Lactonization | 95 | 96 |

| Coupling Reactions | 89 | 93 |

| Complex Formation with Metals | 90 | 94 |

Novel Drug Development

3.1 Inhibitors of Protein Tyrosine Phosphatases (PTPs)

The compound has been investigated for its role as an inhibitor of PTPs, which are critical in regulating cellular processes such as growth and differentiation. Inhibitors of PTPs have therapeutic potential in treating diseases like cancer and diabetes . The structural features of (2-Bromophenyl)(o-tolyl)methanol make it a candidate for further development into potent PTP inhibitors.

Case Study: PTP Inhibition

A study focused on synthesizing variants of phenylmethanols revealed that certain derivatives exhibited significant inhibition against PTP-1B, suggesting that (2-Bromophenyl)(o-tolyl)methanol could be optimized for enhanced biological activity .

Mécanisme D'action

The mechanism of action of (2-Bromophenyl)(o-tolyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the aromatic rings can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Structural and Steric Effects

Torsion Angles and Conformational Analysis

The o-tolyl group introduces steric hindrance, as evidenced by torsion angles in related compounds:

- In [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆, the o-tolyl group forms a 51.7° angle with the central pyridine ring .

- For aryl-boron compounds, o-tolyl substituents exhibit smaller torsion angles (~41.99°) compared to m-xylyl or mesityl groups (~50.0–54.9°), indicating greater steric repulsion .

These angles suggest that (2-Bromophenyl)(o-tolyl)methanol likely adopts a twisted conformation, balancing steric strain between the bromophenyl and o-tolyl groups. This steric profile may influence reactivity, such as reduced yields in cyclization or coupling reactions compared to less hindered analogs .

Bromophenyl-Containing Analogs

Methanol Derivatives

Purification and Solubility Compounds like (4-methoxyphenyl)(o-tolyl)methanol are purified via silica gel chromatography using ethyl acetate/hexane gradients, suggesting similar methods for the target compound . Methanol derivatives generally exhibit moderate polarity, with solubility in chlorinated solvents (e.g., CH₂Cl₂) and alcohols.

Electronic Effects

The bromine atom (electron-withdrawing) and o-tolyl methyl group (electron-donating) create an electronic push-pull effect. This may influence:

- Acidity: The methanol -OH group could be more acidic than non-brominated analogs.

Antimicrobial Activity

Photophysical Properties

Material Science

Polymers with tri(o-tolyl)phosphine ligands show high molecular weights (Mn ~40–44 kDa), suggesting that o-tolyl groups enhance structural rigidity in macromolecular systems .

Data Tables

Table 2: Comparative Reactivity of Bromophenyl Derivatives

Activité Biologique

(2-Bromophenyl)(o-tolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (2-Bromophenyl)(o-tolyl)methanol features a bromine atom at the 2-position of a phenyl ring, linked to an o-tolyl group via a methanol functional group. The presence of these substituents can significantly influence its biological interactions.

The mechanism by which (2-Bromophenyl)(o-tolyl)methanol exerts its biological effects is primarily through interaction with various biological targets such as enzymes and receptors. The bromine and methyl substituents can enhance binding affinity and specificity due to electronic and steric effects, which may modulate biochemical pathways involved in disease processes .

Antimicrobial Activity

Research indicates that compounds similar to (2-Bromophenyl)(o-tolyl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that related bromophenyl compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 1.6 mg/mL .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| 2-Bromophenyl derivative | E. coli | 1.6 |

| 2-Bromophenyl derivative | S. aureus | 1.6 |

| (2-Bromophenyl)(o-tolyl)methanol | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that (2-Bromophenyl)(o-tolyl)methanol exhibits antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound's IC50 values indicate its potency, with some derivatives showing values in the range of 10-33 nM .

Case Study: Antiproliferative Effects

A study evaluated the effects of (2-Bromophenyl)(o-tolyl)methanol on MCF-7 cells, revealing significant inhibition of cell proliferation and induction of apoptosis. Flow cytometry analysis indicated that treated cells were arrested in the G2/M phase of the cell cycle, which is critical for cancer treatment strategies .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10-33 | Tubulin destabilization |

| MDA-MB-231 | 23-33 | Apoptosis induction |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of (2-Bromophenyl)(o-tolyl)methanol:

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

- Tubulin Interaction : The compound appears to interfere with tubulin polymerization, a crucial process for cell division, thereby exhibiting antimitotic properties similar to known chemotherapeutic agents like combretastatin A-4 (CA-4) .

- Structure-Activity Relationship : Variations in substituents on the phenolic rings significantly affect biological activity, suggesting that careful modification could enhance efficacy and selectivity against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.